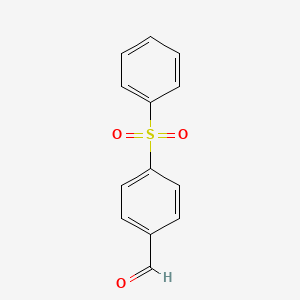

4-(Benzenesulfonyl)benzaldehyde

Description

4-(Benzenesulfonyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₃S and a molecular weight of 246.28 g/mol . It is characterized by the presence of a benzenesulfonyl group attached to a benzaldehyde moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

4-(benzenesulfonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZOVFCBBFJMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzenesulfonyl)benzaldehyde can be synthesized through various methods. One common method involves the catalytic oxidation of organic sulfides to sulfones. In this process, an organic sulfide is reacted with a urea hydrogen peroxide adduct in ethanol at room temperature. The reaction is monitored using thin-layer chromatography (TLC), and the product is purified by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Urea hydrogen peroxide adduct in ethanol.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Reactivity and Derivative Formation

4-(Benzenesulfonyl)benzaldehyde serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through electrophilic aromatic substitution and nucleophilic addition reactions.

- Electrophilic Aromatic Substitution : The sulfonyl group can activate the aromatic ring towards electrophiles, facilitating further substitution reactions.

- Nucleophilic Additions : The aldehyde group can react with nucleophiles such as amines and alcohols, forming imines and hemiacetals respectively.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Research

In silico studies have suggested that this compound derivatives may possess anticancer activity. Compounds synthesized from this precursor have been tested for their ability to inhibit cancer cell proliferation, indicating potential therapeutic applications in oncology .

Proteomics and Enzyme Inhibition

This compound is utilized in proteomics research, particularly as a biochemical tool for studying enzyme interactions. Its ability to form covalent bonds with amino acid residues allows it to act as an inhibitor for certain enzymes, making it valuable in understanding enzyme mechanisms and pathways .

Case Study 1: Antimicrobial Activity Testing

In a study evaluating the antibacterial properties of various benzaldehyde derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific concentrations inhibited bacterial growth effectively, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Compound Development

A series of derivatives synthesized from this compound were evaluated for their cytotoxic effects on cancer cell lines. The MTT assay indicated that certain modifications enhanced their antiproliferative activity, leading to further investigation into their mechanism of action against cancer cells.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)benzaldehyde involves its interaction with various molecular targets. For instance, it can inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells. This inhibition can lead to changes in cellular metabolism and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethoxy group instead of an aldehyde group.

4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group instead of an aldehyde group.

Uniqueness

4-(Benzenesulfonyl)benzaldehyde is unique due to its combination of a benzenesulfonyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

4-(Benzenesulfonyl)benzaldehyde, a sulfonamide derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a benzaldehyde group attached to a benzenesulfonyl moiety, which is believed to enhance its interaction with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzene ring substituted with both a sulfonyl group and an aldehyde group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamide derivatives found that some compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds were recorded as follows:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4a | 6.67 | E. coli |

| 4h | 6.63 | S. aureus |

These findings suggest that modifications in the sulfonamide structure can enhance antimicrobial efficacy .

Antitumor Activity

In vivo studies have shown that certain sulfonamide derivatives possess antitumor properties. Although this compound has not been directly tested for antitumor activity, related compounds have exhibited effects against mouse lymphoid leukemia models. The mechanism appears to involve the inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth and survival .

Inhibition of Carbonic Anhydrases

The interaction of sulfonamide derivatives with carbonic anhydrases is a well-documented mechanism contributing to their biological activity. Compounds similar to this compound have shown high binding affinities towards various carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment and other diseases where CAs play a pivotal role .

Cardiovascular Effects

Another area of interest is the cardiovascular impact of benzenesulfonamide derivatives. Studies indicate that these compounds can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, certain derivatives have been shown to decrease perfusion pressure through calcium channel inhibition, indicating their potential as cardiovascular agents .

Study on Antimicrobial Efficacy

A recent study synthesized several benzenesulfonamide derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that compounds derived from this compound exhibited varying degrees of antimicrobial activity, with some achieving MIC values comparable to established antibiotics .

Evaluation of Antitumor Potential

Another research effort focused on the synthesis and evaluation of diazobenzenesulfonamides for antitumor activity. While direct testing on this compound was not conducted, related compounds showed promise in inhibiting tumor growth in mouse models, highlighting the need for further exploration into this compound's potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.